molecular formula C11H19NO B2967769 N-(2,6-Dimethylcyclohexyl)prop-2-enamide CAS No. 2249627-62-9

N-(2,6-Dimethylcyclohexyl)prop-2-enamide

Cat. No.: B2967769
CAS No.: 2249627-62-9
M. Wt: 181.279
InChI Key: AHJXAAXXSCACPA-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylcyclohexyl)prop-2-enamide is an acrylamide derivative featuring a 2,6-dimethylcyclohexyl substituent. Its molecular formula is inferred as C₁₁H₁₈NO, comprising a prop-2-enamide backbone (C₃H₅NO) linked to a bulky, hydrophobic 2,6-dimethylcyclohexyl group (C₈H₁₃).

Properties

IUPAC Name

N-(2,6-dimethylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4,8-9,11H,1,5-7H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJXAAXXSCACPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide typically involves the reaction of 2,6-dimethylcyclohexylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-(2,6-Dimethylcyclohexyl)prop-2-enamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from : Phosphoramidocyanidates

describes 2,6-Dimethylcyclohexyl N,N-dimethylphosphoramidocyanidate (C₁₁H₂₁N₂O₂P), which shares the 2,6-dimethylcyclohexyl substituent but differs in the parent structure (phosphoramidocyanidate vs. acrylamide). Key distinctions include:

Property N-(2,6-Dimethylcyclohexyl)prop-2-enamide 2,6-Dimethylcyclohexyl N,N-dimethylphosphoramidocyanidate
Molecular Formula C₁₁H₁₈NO C₁₁H₂₁N₂O₂P
Functional Group Acrylamide Phosphoramidocyanidate
Steric Hindrance Moderate (cyclohexyl + acrylamide) High (phosphorus center + dimethyl groups)
Potential Reactivity Polymerization (via acrylamide double bond) Hydrolysis susceptibility (P–N/P–O bonds)

The 2,6-dimethylcyclohexyl group in both compounds likely imparts hydrophobicity and conformational rigidity , but the acrylamide’s unsaturated bond offers reactivity distinct from the phosphorus-containing analog .

Phenoxy-Acetamide Derivatives from

lists complex amides with 2,6-dimethylphenoxyacetamido moieties (e.g., compounds m, n, o). These share the 2,6-dimethyl substitution pattern but on a phenyl ring rather than a cyclohexyl group. Comparisons include:

Property This compound 2,6-Dimethylphenoxyacetamido Derivatives
Aromaticity Non-aromatic (cyclohexyl) Aromatic (phenyl)
Solubility Likely lower in polar solvents Higher due to phenoxy oxygen
Biological Activity Unreported Potential pharmacological activity (e.g., protease inhibition inferred from structural complexity)

The cyclohexyl group may enhance metabolic stability compared to phenyl analogs, while the phenoxy moiety’s polarity could improve solubility .

Acrylamide Analogues from : N-(2,2-Dimethoxyethyl)prop-2-enamide

discusses N-(2,2-Dimethoxyethyl)prop-2-enamide (C₇H₁₃NO₃), which shares the acrylamide backbone but substitutes the cyclohexyl group with a 2,2-dimethoxyethyl chain. Key differences:

Property This compound N-(2,2-Dimethoxyethyl)prop-2-enamide
Polarity Hydrophobic (cyclohexyl) Polar (methoxy groups)
Synthetic Accessibility Requires cyclohexyl derivatization Easier via ether-forming reactions
Applications Unreported; potential polymer monomer Likely intermediate in drug synthesis

The dimethoxyethyl group’s electron-rich ether bonds may facilitate hydrogen bonding, contrasting with the steric bulk of dimethylcyclohexyl .

Research Implications and Limitations

  • Reactivity: The acrylamide double bond enables polymerization, akin to industrial uses of similar monomers .
  • Synthesis Challenges : Steric hindrance from the 2,6-dimethylcyclohexyl group may complicate purification compared to less bulky analogs.

Limitations : Absence of experimental data (e.g., melting points, NMR spectra) in the evidence restricts quantitative comparisons.

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